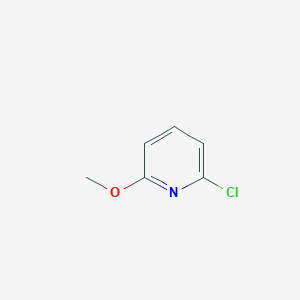

2-Chloro-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVGOGHLNAJECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169247 | |

| Record name | 2-Chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-64-7 | |

| Record name | 2-Chloro-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Chloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxypyridine is a halogenated and methoxy-substituted pyridine (B92270) derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a reactive chloro group and a methoxy (B1213986) group on the pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate for creating more complex molecules.[1] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and a representative synthetic workflow.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4] |

| Synonyms | 6-Chloro-2-methoxypyridine, 2-Methoxy-6-chloropyridine | [1][2] |

| CAS Number | 17228-64-7 | [2][3] |

| Molecular Formula | C₆H₆ClNO | [2][3] |

| Molecular Weight | 143.57 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.207 g/mL at 25 °C | [3] |

| Boiling Point | 185-186 °C (lit.) | [1][3] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.528 (lit.) | [3] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol (B145695) and acetone. | [5] |

| Storage Temperature | Room temperature, under an inert atmosphere. | [2] |

Table 2: Spectral Data Summary

| Spectral Data Type | Key Information | Source(s) |

| ¹H NMR | Spectra available, confirming the structure. | [6] |

| ¹³C NMR | Data available in spectral databases. | [4] |

| Infrared (IR) Spectroscopy | FT-IR and FT-Raman spectra have been studied. | [7][8] |

| Mass Spectrometry (MS) | GC-MS data available, showing the molecular ion peak. | [4] |

| UV-Vis Spectroscopy | Electronic transition bands have been studied in various solvents. | [9] |

Experimental Protocols

The following sections outline the general experimental methodologies that can be employed to determine the physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and microscale method for its determination is the Thiele tube or capillary method.

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with oil, and heating is commenced gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

Sample Preparation for ¹H and ¹³C NMR:

-

Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For a ¹³C NMR spectrum, a more concentrated solution (50-100 mg) is preferable.[9]

-

Solvent: Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds.

-

Filtration: To ensure a high-resolution spectrum, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by "shimming" to obtain sharp spectral lines.

-

The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run, and the free induction decay (FID) is acquired.

-

A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure for a Liquid Sample (Neat or ATR):

-

Neat Sample (Salt Plates):

-

Place a drop of this compound onto a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

Data Acquisition:

-

A background spectrum (of the empty salt plates or clean ATR crystal) is collected first.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The typical spectral range is 4000 to 400 cm⁻¹.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture. For a pure sample, it can confirm purity and provide the molecular weight and fragmentation pattern.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4]

-

Ensure the solution is free of particles by filtering if necessary.

-

Transfer the solution to a 1.5 mL glass autosampler vial.[4]

Instrumental Analysis:

-

A small volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.

-

An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column.

-

The components are separated based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer.

-

In the ion source (typically using electron ionization, EI), the molecules are fragmented into ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.

Mandatory Visualizations

Representative Synthetic Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A common starting material is 2,6-dichloropyridine, which reacts with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uoguelph.ca [uoguelph.ca]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. memphis.edu [memphis.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

2-Chloro-6-methoxypyridine chemical structure and IUPAC name

An In-depth Technical Guide to 2-Chloro-6-methoxypyridine

Chemical Identity and Structure

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a pyridine (B92270) ring substituted with a chloro group at position 2 and a methoxy (B1213986) group at position 6, which enhances its reactivity for various organic transformations.[1]

Chemical Structure:

SMILES: COC1=NC(=CC=C1)Cl[2] InChI Key: VAVGOGHLNAJECD-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to light yellow liquid | [5] |

| Boiling Point | 185-186 °C (at 760 mmHg) | [5][6] |

| Density | 1.207 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.528 | [5][6] |

| Flash Point | 76 °C (169 °F) - closed cup | [4][5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the types of spectral data available for this compound.

| Technique | Description | Reference(s) |

| ¹H NMR | Proton Nuclear Magnetic Resonance data is available for structural confirmation. | [7] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data is available. | [7] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum data is available. | [2][3] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra have been recorded and analyzed. | [2] |

| Raman Spectroscopy | FT-Raman spectra have been recorded in the range of 3700-100 cm⁻¹. | |

| UV-Visible Spectroscopy | The ultraviolet absorption spectrum has been studied in the vapor state and in solutions. |

Synthesis and Reactivity

This compound is a valuable building block due to the reactivity of its chloro and methoxy substituents. The chloro group is an excellent leaving group, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, when further functionalized (e.g., with a nitro group).[8]

Logical Workflow for Synthesis

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis from 2,6-Dichloropyridine [5]

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.

-

Preparation: To a stirred solution of 2,6-dichloropyridine (68.9 g, 466 mmol) in methanol (500 mL), slowly add sodium methanolate (100 g, 1.86 mol) at room temperature.

-

Reaction: Stir the reaction mixture continuously at 60°C for 24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate method (e.g., TLC or GC-MS).

-

Workup: After the reaction is complete, the mixture is typically quenched, extracted, and purified using standard laboratory techniques such as distillation or chromatography to yield the final product.

Protocol 2: Nitration of this compound [9]

This protocol describes the nitration of the pyridine ring, a key step for creating derivatives used in cross-coupling reactions.

-

Preparation: Prepare a cooled (0°C) and stirred mixture of 1600 mL of sulfuric acid and 800 mL of fuming nitric acid.

-

Addition: Add this compound (143.6 g, 1 mol) dropwise to the acid mixture over one hour, maintaining the temperature at 0°C.

-

Reaction: Allow the temperature to rise to 20°C over 3 hours and continue stirring for an additional 3 hours at this temperature.

-

Workup: Pour the reaction mixture onto 5 kg of crushed ice.

-

Isolation: Filter the precipitated product via suction and wash it with a large amount of water until it is free of acid. The crude product can be further purified by recrystallization or treatment with an alkaline solution.

Applications in Research and Drug Development

This compound is a crucial intermediate in the development of new therapeutic agents and agrochemicals.[1][10] Its structure allows for the modification of biological activity, making it a key component in the design of targeted treatments.[1]

-

Pharmaceutical Development: It serves as a key building block in the synthesis of anti-inflammatory and anti-cancer drugs.[1] It is also used to synthesize imidazo[1,2-a]pyrimidines, which act as functionally selective ligands for the GABAA receptor, and oxazolidinedione-arylpyridinones, which are EP3 receptor antagonists.[5]

-

Agrochemicals: The compound is used in the formulation of effective pesticides and herbicides for crop protection.[1]

-

Specialty Chemicals: It is employed as a foundational molecule for creating more complex organic structures.[1]

Role as a Versatile Chemical Intermediate

The diagram below illustrates the role of this compound as a versatile starting point for creating diverse, high-value chemical entities.

Caption: Role of this compound as an intermediate.

Safety and Handling

This compound is classified as an irritant and should be handled with care in a well-ventilated area.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][11]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[11] Avoid breathing vapors and ensure thorough washing after handling.[11] Store in a tightly closed container in a dry, well-ventilated place.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 2-chloro-6-methoxy- [webbook.nist.gov]

- 4. This compound 98 17228-64-7 [sigmaaldrich.com]

- 5. This compound CAS#: 17228-64-7 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 10. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price [pipzine-chem.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to 2-Chloro-6-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxypyridine, a key building block in synthetic and medicinal chemistry. This document details its fundamental chemical and physical properties, provides an in-depth experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, and explores its application in the development of novel therapeutics, particularly as a scaffold for gamma-secretase modulators in Alzheimer's disease research. Furthermore, this guide discusses the broader potential of this compound derivatives in oncology and anti-inflammatory drug discovery, supported by diagrams of relevant signaling pathways.

Core Properties of this compound

This compound is a substituted pyridine (B92270) derivative widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring both a chloro and a methoxy (B1213986) group, provides versatile reactivity for the construction of more complex molecules.

| Property | Value | Reference |

| CAS Number | 17228-64-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₆ClNO | [1][2][3][4][5][6][7] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Boiling Point | 185-186 °C | [3][5] |

| Density | 1.207 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.528 | [5] |

| Flash Point | 169 °F | [5] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound is a suitable substrate for this reaction, enabling the introduction of various aryl and heteroaryl substituents.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane (B91453) or a mixture of DME/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent (5-10 mL) to the reaction mixture.

-

Stir the reaction mixture and heat to 80-100 °C under the inert atmosphere.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired coupled product.

Experimental Workflow:

Applications in Drug Discovery

Gamma-Secretase Modulators for Alzheimer's Disease

Derivatives of this compound have been investigated as gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease. The insertion of a methoxypyridine motif into a tetracyclic scaffold has been shown to improve the activity for reducing the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's. These compounds have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and brain tissue in preclinical models.

The mechanism of action of these GSMs involves binding to the gamma-secretase enzyme complex and altering its processivity, leading to a decrease in the production of the aggregation-prone Aβ42 peptide and a concomitant increase in shorter, less amyloidogenic Aβ peptides.

Potential in Anti-Cancer and Anti-Inflammatory Drug Development

The pyridine scaffold is a common feature in many approved drugs, and its derivatives are actively explored for anti-cancer and anti-inflammatory properties. While direct studies on the anti-cancer and anti-inflammatory signaling pathways modulated by this compound are not extensively detailed in publicly available literature, its utility as a synthetic intermediate suggests that its derivatives could target key pathways implicated in these diseases.

Many anti-cancer drugs target specific signaling pathways that are dysregulated in cancer cells, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Chalcones, which can be synthesized from precursors like this compound, have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators | Scilit [scilit.com]

- 5. escholarship.org [escholarship.org]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Chloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 2-chloro-6-methoxypyridine, a key building block in the development of pharmaceuticals and other advanced materials. This document details experimental protocols, presents quantitative data in structured tables, and illustrates key chemical transformations using logical diagrams.

Introduction

This compound is a versatile heterocyclic compound widely utilized in organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a chloro group at the 2-position and a methoxy (B1213986) group at the 6-position, offers a unique combination of reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the 2-position susceptible to nucleophilic attack and cross-coupling reactions, while the methoxy group can influence the electronic properties of the ring and provide a site for further modification. This guide will explore the primary methods for its synthesis and delve into its diverse reactivity profile, providing researchers with the practical information needed for its application in complex molecule synthesis.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective monomethoxylation of 2,6-dichloropyridine (B45657). This reaction is typically achieved by treating 2,6-dichloropyridine with one equivalent of a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent like methanol (B129727).

Synthetic Pathway

Experimental Protocol: Synthesis from 2,6-Dichloropyridine[1]

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide

-

Methanol

-

2 M Aqueous hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2,6-dichloropyridine (68.9 g, 466 mmol) in methanol (500 mL), slowly add sodium methoxide (100 g, 1.86 mol) at room temperature.

-

Stir the reaction mixture continuously at 60°C for 24 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Quench the reaction with 2 M aqueous hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2,6-Dichloropyridine | Sodium Methoxide | Methanol | 60 °C | 24 h | Quantitative | [1] |

Reactivity of this compound

The chlorine atom at the 2-position of this compound is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be displaced by various nucleophiles, such as amines and alkoxides, typically under basic conditions and elevated temperatures.

Experimental Protocol: General Procedure for Amination

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, DMSO)

-

Ethyl acetate

-

Water, Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base (2.0 eq.).

-

Add a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Nucleophilic Aromatic Substitution: (Data for a closely related substrate, 3-chloro-5-fluoro-2-methoxypyridine, is provided as a representative example of expected reactivity.)

| Nucleophile | Base | Solvent | Temperature | Yield | Reference |

| Piperidine | K₂CO₃ | DMF | 100 °C | High (expected) | [2] |

| Benzylamine | Cs₂CO₃ | DMSO | 120 °C | High (expected) | [2] |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: General Procedure

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

-

To a degassed mixture of a suitable solvent, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (1-5 mol%), and a base (2-3 eq.).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

-

Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling: (Representative data for the coupling of 2-chloropyridine (B119429) with various arylboronic acids)

| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 95% | [3] |

| 4-Methylphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 92% | [3] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88% | [4] |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

References

Spectroscopic Data of 2-Chloro-6-methoxypyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.50 | t | H-4 |

| 6.89 | d | H-3 |

| 6.65 | d | H-5 |

| 3.93 | s | -OCH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 163.8 | C-6 |

| 151.1 | C-2 |

| 140.2 | C-4 |

| 118.1 | C-3 |

| 110.5 | C-5 |

| 53.6 | -OCH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3070 | C-H stretch (aromatic) |

| 2955 | C-H stretch (methyl) |

| 1585 | C=N stretch (ring) |

| 1560 | C=C stretch (ring) |

| 1465 | C-H bend (methyl) |

| 1280 | C-O-C stretch (asymmetric) |

| 1150 | C-H in-plane bend |

| 1030 | C-O-C stretch (symmetric) |

| 840 | C-H out-of-plane bend |

| 780 | C-Cl stretch |

Technique: FTIR (thin film)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 143 | 75.90 | [M]⁺ (³⁵Cl isotope) |

| 145 | 25.20 | [M]⁺ (³⁷Cl isotope) |

| 142 | 99.99 | [M-H]⁺ |

| 113 | 55.20 | [M-CH₂O]⁺ |

| 78 | 46.00 | [C₄H₂NCl]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of this compound by analyzing the magnetic properties of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Procedure:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the IR spectrum.

-

-

Data Acquisition and Processing:

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.

-

The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.

-

Analyze the fragmentation pattern to gain structural information about the molecule.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-6-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, solubility in various solvents, and stability under different environmental conditions. The guide also includes detailed experimental protocols for solubility and stability testing, as well as a visualization of its role in synthetic pathways.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol .[1][2][3][4][5][6][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | [1][2][3][4][5][6][7] |

| Molecular Weight | 143.57 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Boiling Point | 185-186 °C (lit.) | [1][2][3] |

| Density | 1.207 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index | n20/D 1.528 (lit.) | [1][2][3][6] |

| Flash Point | 76 °C (169 °F) - closed cup | |

| Vapor Pressure | 0.832 mmHg at 25°C | [5] |

| LogP | 1.74360 | [5] |

| pKa (Predicted) | 0.40 ± 0.10 | [5] |

Solubility Profile

Understanding the solubility of this compound is crucial for its application in chemical synthesis and formulation development.

Aqueous Solubility

This compound is reported to be insoluble in water.

Organic Solvent Solubility

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Expected Solubility |

| Methanol (B129727) | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Experimental Protocol for Solubility Determination (Adapted from OECD Guideline 105)

A standardized method for determining the solubility of a substance in a particular solvent is the flask method, as described in OECD Guideline 105.[1][9][10][11][12] This method is suitable for substances with a solubility of 10 mg/L or higher.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, dichloromethane)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Shaker

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent.

-

Stopper the flask and place it in a constant temperature bath, typically set at 25 °C.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the mixture to stand for at least 24 hours at the same constant temperature to allow for the separation of undissolved material.

-

Carefully take an aliquot of the clear supernatant. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Accurately dilute the aliquot with the solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Perform the experiment in triplicate to ensure the reliability of the results.

Stability Profile

This compound is generally stable under recommended storage conditions, which include storing it in a tightly closed container in a dry and well-ventilated place, away from heat, light, and incompatible materials such as strong oxidizing agents. The decomposition temperature is reported to be above 300°C.

Hydrolytic Stability

Photostability

Exposure to UV light can cause degradation of chemical compounds. While specific photostability data for this compound is not available, it is recommended to store the compound protected from light.

Experimental Protocols for Stability Testing

This protocol outlines a procedure to assess the rate of hydrolysis of this compound in aqueous solutions at different pH levels.[13][14][15][16][17]

Objective: To determine the hydrolysis rate of this compound at environmentally and physiologically relevant pH values (e.g., pH 4, 7, and 9).

Materials:

-

This compound

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Sterile glass flasks or vials with stoppers

-

Constant temperature incubator

-

HPLC system with a suitable detector

Procedure:

-

Prepare solutions of this compound in each of the buffer solutions at a known concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.

-

Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.

-

Calculate the rate of hydrolysis and the half-life of the compound at each pH.

This protocol describes a method to evaluate the photostability of this compound.[2][18][19][20][21]

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

-

This compound (as a solid or in solution)

-

Photostability chamber equipped with a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Chemically inert and transparent containers (e.g., quartz vials).

-

Dark control samples.

-

HPLC system with a suitable detector.

Procedure:

-

Place samples of this compound (e.g., powder in a quartz dish or a solution in a quartz vial) in the photostability chamber.

-

Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to monitor for any changes not due to light.

-

Expose the samples to a controlled light source until a specified level of illumination is reached (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

At the end of the exposure period, visually inspect the samples for any changes in appearance.

-

Analyze the exposed samples and the dark controls for the content of this compound and the presence of any degradation products using a validated stability-indicating HPLC method.

Role in Chemical Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of more complex heterocyclic compounds with potential biological activity. Its reactivity is dominated by nucleophilic aromatic substitution at the C2 position, where the chlorine atom is displaced by a variety of nucleophiles.

Synthesis of 2-Amino-6-methoxypyridine (B105723)

A common application of this compound is its conversion to 2-amino-6-methoxypyridine, a key intermediate for the synthesis of various pharmaceutical agents.[22][23][24] This transformation is typically achieved through a nucleophilic aromatic substitution reaction with an ammonia (B1221849) source.

Experimental Protocol: Synthesis of 2-Amino-6-methoxypyridine

Objective: To synthesize 2-amino-6-methoxypyridine from this compound.

Materials:

-

This compound

-

Aqueous ammonia or a solution of ammonia in methanol

-

A polar aprotic solvent such as methanol or ethanol

-

Pressure vessel (if required)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a suitable reaction vessel, dissolve this compound in a polar solvent like methanol.

-

Add an excess of the ammonia source (e.g., aqueous ammonia).

-

The reaction mixture is then heated. Depending on the reactivity, this may be at reflux temperature or in a sealed pressure vessel at elevated temperatures (e.g., 100-150 °C) for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-6-methoxypyridine.

Synthetic Pathway Visualization

This compound serves as a starting material for the synthesis of various biologically active molecules, including GABAA receptor ligands and EP3 receptor antagonists. The following diagrams illustrate the initial steps in these synthetic pathways.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While there is a lack of extensive publicly available quantitative data for this specific compound, this guide offers valuable qualitative information, data from analogous compounds, and detailed, adaptable experimental protocols based on international guidelines. The information presented herein is intended to assist researchers and developers in the effective handling, formulation, and application of this important synthetic intermediate. Further experimental investigation is encouraged to establish a more comprehensive quantitative dataset for the solubility and stability of this compound.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. This compound 98 17228-64-7 [sigmaaldrich.com]

- 4. This compound | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. L05997.06 [thermofisher.com]

- 8. Buy 2,6-Dichloro-3-methoxy-5-methylpyridine [smolecule.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 16. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 17. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. jordilabs.com [jordilabs.com]

- 20. database.ich.org [database.ich.org]

- 21. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 22. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 23. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 24. 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-6-methoxypyridine safety, handling, and storage information

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-6-methoxypyridine

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 17228-64-7), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.

Chemical Identification and Properties

This compound is a halogenated heterocyclic compound used as a building block in chemical synthesis. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₆ClNO[1] |

| Molecular Weight | 143.57 g/mol [2] |

| CAS Number | 17228-64-7[1] |

| EC Number | 241-264-9[1] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 185-186 °C (lit.)[4] |

| Density | 1.207 g/mL at 25 °C (lit.)[4] |

| Flash Point | 76 °C (168.8 °F) - closed cup |

| Refractive Index | n20/D 1.528 (lit.)[4] |

| Vapor Pressure | 0.832 mmHg at 25°C[1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification provides a standardized summary of its health and physical hazards.[5][6]

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning [5] |

| Hazard Statements | H227: Combustible liquid.[5][7]H302: Harmful if swallowed.[6][8]H315: Causes skin irritation.[5][6]H319: Causes serious eye irritation.[5][6]H335: May cause respiratory irritation.[5][6] |

| Precautionary Statements (Prevention) | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][6]P264: Wash hands and any exposed skin thoroughly after handling.[3][5][6]P270: Do not eat, drink or smoke when using this product.[6][8]P271: Use only outdoors or in a well-ventilated area.[3][5][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] |

| Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5][6]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]P332+P317: If skin irritation occurs: Get medical help.[3]P337+P313: If eye irritation persists: Get medical advice/ attention.[6]P362+P364: Take off contaminated clothing and wash it before reuse.[3][5] |

| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][6]P405: Store locked up.[3][5][6] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3][6] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[6]

-

Wear appropriate Personal Protective Equipment (PPE) as detailed in Table 3.[5][6]

-

Keep away from heat, sparks, and open flames.[5][9] Use non-sparking tools and ground/bond containers when transferring material.[6][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

-

The recommended storage temperature is room temperature, though some suppliers suggest -20°C for long-term storage (1 month).[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[6][10] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6][10] Flame-retardant and antistatic clothing is advised. |

| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge (e.g., dust mask type N95 or a full-face respirator).[10] |

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately.[5][10] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][11] |

| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[6][11] If skin irritation persists, get medical advice.[6] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[5][10] Rinse mouth with water.[6][10] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][10] |

Fire-Fighting Measures

This substance is a combustible liquid.[5]

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[5][6] |

| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6] |

| Advice for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6] Evacuate the area and fight the fire from a safe distance.[6] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[5] Avoid breathing vapors and ensure adequate ventilation.[5][6] Eliminate all ignition sources.[6]

-

Environmental Precautions: Prevent the substance from entering drains or water courses.[5][6]

-

Containment and Cleanup: For minor spills, absorb with an inert material (e.g., sand, earth, vermiculite).[6] Collect the material into a labeled container for disposal.[6] For major spills, contain the spill and alert emergency responders.[6] Clean the affected area and decontaminate equipment after cleanup.[6]

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air at elevated temperatures.

-

Chemical Stability: The substance is stable under recommended storage conditions.[5][6]

-

Conditions to Avoid: Heat, sparks, open flames, and contact with incompatible materials.[6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride fumes.[6]

Toxicological Information

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]

-

Respiratory Irritation: May cause irritation to the respiratory tract.[5][6]

-

Chronic Effects: The chronic health effects of this product have not been fully investigated.[6]

Note: No detailed experimental protocols for the toxicological assessments were available in the reviewed safety data sheets.

Visual Workflows

The following diagrams illustrate standardized workflows for handling and emergency response involving this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response protocol for incidents involving this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. This compound 17228-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. guidechem.com [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Key intermediate in pharmaceutical and agrochemical synthesis

< A Technical Guide to the Pyrazole (B372694) Core: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system is a foundational heterocyclic scaffold of paramount importance in the development of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties and synthetic versatility have established it as a "privileged structure" in medicinal and agricultural chemistry.[3][4] This technical guide provides an in-depth overview of the pyrazole core, focusing on its synthesis, key derivatives, and its role as a central intermediate. We present detailed experimental protocols for cornerstone synthetic methods, summarize quantitative data in structured tables, and provide visualizations of synthetic pathways to offer a comprehensive resource for professionals in drug discovery and chemical development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][5] This arrangement confers a unique combination of properties, including the ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets.[6] Consequently, the pyrazole moiety is a constituent of numerous commercially successful drugs and agrochemicals.[7][8]

In the pharmaceutical sector, pyrazole derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties.[9][10] A landmark example is Celecoxib (B62257) , a selective COX-2 inhibitor used for treating arthritis and pain.[6][11] In agriculture, pyrazole-containing compounds are crucial components of modern fungicides, insecticides, and herbicides, prized for their high efficacy and novel mechanisms of action.[12][13] The insecticide Fipronil (B1672679) is a prominent example, known for its potent activity against a wide range of pests.[14][15]

The strategic importance of the pyrazole core lies in its function as a versatile intermediate, allowing for the systematic modification and optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[10]

Synthesis of the Pyrazole Core: Key Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available. The most common and versatile approach is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a method famously known as the Knorr Pyrazole Synthesis.[1][16]

Knorr Pyrazole Synthesis

The Knorr synthesis involves the cyclocondensation of a β-dicarbonyl compound with hydrazine or its substituted derivatives.[5][16] The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[16] The versatility of this method allows for the creation of a diverse library of substituted pyrazoles by varying both the dicarbonyl and hydrazine starting materials.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrilimine, and an alkyne or alkene.[1][17] This approach offers high regioselectivity and is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to achieve through condensation methods.[17]

Multicomponent Reactions

More recently, multicomponent reactions (MCRs) have gained traction for the efficient, one-pot synthesis of highly substituted pyrazoles.[3] These reactions combine three or more starting materials in a single step, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes.[3]

Key Experimental Protocols

Protocol 1: Knorr Synthesis of 1,5-Diarylpyrazole (Celecoxib Core)

This protocol outlines the synthesis of the 1,5-diarylpyrazole core, which is central to the structure of Celecoxib.[11][18]

Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate

-

Reaction: p-Methylacetophenone is reacted with an ethyl trifluoroacetate (B77799) in the presence of a base like sodium methoxide (B1231860) to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[18][19]

-

Procedure:

-

To a flask containing sodium methoxide (0.4 g) in toluene (B28343) (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40°C.[20]

-

Stir the reaction mixture at 75°C for approximately 4 hours.[20]

-

After cooling, quench the reaction with aqueous HCl.[20]

-

Extract the aqueous layer with toluene. The combined organic layers are then distilled under vacuum to yield the diketone product.[20]

-

Step 2: Cyclization to form the Pyrazole Ring

-

Reaction: The synthesized 1,3-diketone is reacted with 4-hydrazinobenzenesulfonamide hydrochloride.[18]

-

Procedure:

-

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) (10.5 g), 4-sulphonamidophenylhydrazine hydrochloride (10.5 g), ethyl acetate (B1210297) (50 ml), and water (50 ml) is heated to 75-80°C.[20]

-

The reaction is stirred for 5 hours at this temperature.[20]

-

Upon cooling to 0-5°C, the product (Celecoxib) precipitates and can be collected by filtration, washed with water, and dried.[20]

-

Protocol 2: Synthesis of Fipronil Intermediate

The commercial production of the insecticide Fipronil involves the formation of its substituted pyrazole core followed by controlled oxidation.[14]

-

Reaction: The final step in Fipronil synthesis is the selective oxidation of a precursor sulfide (B99878) (5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole) to a sulfoxide.[21]

-

Procedure:

-

The thiopyrazole precursor (421 g) is added to a mixture of trichloroacetic acid (1200 g), chlorobenzene (B131634) (300 g), and boric acid (2 g).[21][22]

-

Aqueous hydrogen peroxide (H₂O₂, 68 g, 50%) is added, and the reaction is stirred for approximately 20 hours.[21][22]

-

After workup, the crude Fipronil is isolated and can be purified by recrystallization from chlorobenzene and ethyl acetate to yield a high-purity product.[21][22]

-

Quantitative Data Presentation

The efficiency of synthesis is critical in both pharmaceutical and agrochemical industries. The following tables summarize representative yield data for the key reactions described.

Table 1: Synthesis Yields for Celecoxib Intermediate and Final Product

| Step | Reaction | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride, Toluene | 60-65 | 1 | 96 | [19] |

| 1 | Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate | Sodium Hydride, Toluene | 40-45 | 5 | 91 | [19] |

| 2 | Cyclocondensation | 1,3-Diketone, Phenylhydrazine derivative | Ethanol | Reflux | - | 90-96 |[23] |

Table 2: Oxidation Yields for Fipronil Synthesis

| Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| H₂O₂ / Trichloroacetic acid | Chlorobenzene | 15-20 | 20 | ~99 | >97 | [21][22] |

| H₂O₂ / Dibromoacetic acid | Chlorobenzene | 15-20 | 23 | 50 | 96 | [21][24] |

| H₂O₂ / Monobromoacetic acid | Chlorobenzene | 15-20 | 20 | 34 | 95 |[21][24] |

Visualizing Synthetic and Biological Pathways

Diagrams are essential for illustrating complex chemical transformations and biological mechanisms. The following visualizations are provided in Graphviz (DOT language) format.

General Synthesis Workflow for Pyrazole Derivatives

This diagram illustrates the common synthetic pathway from basic starting materials to the versatile pyrazole core, and subsequently to final pharmaceutical or agrochemical products.

Caption: General workflow for pyrazole synthesis and derivatization.

Mechanism of Action: Fipronil as a GABA Receptor Antagonist

Fipronil exerts its insecticidal effect by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[14]

Caption: Fipronil's mechanism of action on insect neurons.

Mechanism of Action: Pyrazole Fungicides as SDH Inhibitors

Many modern pyrazole-based fungicides function by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, disrupting energy production.[25][26]

Caption: Mechanism of pyrazole fungicides as SDH inhibitors.

Conclusion

The pyrazole core remains a highly valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][27] Its robust and adaptable synthesis, particularly via the Knorr reaction, allows for extensive structural diversification. The successful development of blockbuster products like Celecoxib and Fipronil underscores the power of the pyrazole scaffold. Continued innovation in synthetic methodologies, including multicomponent and flow chemistry approaches, will further expand the utility of pyrazole intermediates, paving the way for the discovery of next-generation drugs and crop protection agents.[3][23]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem [royal-chem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. ijrpr.com [ijrpr.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zenodo.org [zenodo.org]

- 19. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 20. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 21. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 22. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 25. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ▷ Fine chemical intermediates | Excellent quality for many industries | Saltigo [lanxess.com]

The Pivotal Role of 2-Chloro-6-methoxypyridine in Biochemical Reagent Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-6-methoxypyridine as a versatile biochemical reagent. This whitepaper details its critical role in the synthesis of targeted therapeutic agents, including experimental protocols, quantitative data, and visualization of key biological pathways.

Introduction

This compound is a halogenated pyridine (B92270) derivative that has emerged as a highly valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and strategically positioned reactive sites make it an ideal starting material for the synthesis of a diverse array of complex molecules with significant biological activity. The presence of a chloro group at the 2-position facilitates key cross-coupling reactions, while the methoxy (B1213986) group at the 6-position influences the molecule's reactivity and physicochemical properties. This guide provides an in-depth exploration of the role of this compound in the development of novel biochemical reagents, with a particular focus on its application in the synthesis of gamma-secretase modulators for Alzheimer's disease and its utility in fundamental synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Safety Information

A foundational understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 17228-64-7 | [3] |

| Molecular Formula | C₆H₆ClNO | [3] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 185-186 °C | [3] |

| Density | 1.207 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.528 | [3] |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Application in the Synthesis of Gamma-Secretase Modulators

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[4] Gamma-secretase is a key enzyme in the production of Aβ peptides, making it a prime therapeutic target.[4] Gamma-secretase modulators (GSMs) are a class of small molecules that allosterically modulate the activity of gamma-secretase to selectively reduce the production of the toxic Aβ42 peptide.[5][6] this compound serves as a crucial precursor in the synthesis of potent methoxypyridine-derived GSMs.[7][8]

Synthesis of a Key Intermediate

The synthesis of these GSMs often involves the preparation of a key aminopyridine intermediate. While the direct use of this compound is a viable starting point, a related precursor, 6-bromo-2-methoxy-3-aminopyridine, is often utilized in multi-step synthetic routes.[8]

Biological Activity of Methoxypyridine-Derived GSMs

The incorporation of the methoxypyridine moiety has been shown to improve the activity and solubility of GSMs.[5] A series of tetrahydroindazole-based GSMs with varying B-ring substituents were synthesized and evaluated for their ability to inhibit Aβ42 production.[8]

| Compound | B-Ring Moiety | Aβ42 IC₅₀ (nM) |

| 4 | 4-fluorophenyl | 170 |

| 22c | 3-methoxyphenyl | 110 |

| 22d | 6-methoxypyridin-3-yl | 60 |

| 22e | 6-methoxypyrazin-3-yl | 89 |

Data extracted from Rynearson et al. (2020)[8]

Gamma-Secretase Signaling Pathway

The following diagram illustrates the role of gamma-secretase in the amyloidogenic pathway and the mechanism of action of GSMs.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-氯-6-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]

- 8. escholarship.org [escholarship.org]

Methodological & Application

The Art of C-C Bond Formation: 2-Chloro-6-methoxypyridine in Suzuki and Negishi Cross-Coupling Reactions